

# Ido-IN-13: A Technical Overview of a Novel Selective IDO1 Inhibitor

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## Compound of Interest

Compound Name: Ido-IN-13

Cat. No.: B607736

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## Introduction

Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical immune checkpoint enzyme that plays a pivotal role in tumor immune evasion. By catalyzing the initial and rate-limiting step in the degradation of the essential amino acid L-tryptophan along the kynurenine pathway, IDO1 creates an immunosuppressive microenvironment. This is achieved through two primary mechanisms: the depletion of tryptophan, which is necessary for T-cell proliferation and activation, and the production of immunosuppressive kynurenine metabolites. The upregulation of IDO1 in various tumor types and its association with poor prognosis has established it as a promising target for cancer immunotherapy. **Ido-IN-13** has emerged as a potent and selective inhibitor of IDO1, showing promise as a potential therapeutic agent. This technical guide provides a comprehensive overview of the available data on **Ido-IN-13**.

## Core Compound Details

**Ido-IN-13** is a potent small molecule inhibitor of IDO1. The primary source of information for this compound is patent WO2019040102A1, where it is cited as example 43.<sup>[1]</sup><sup>[2]</sup> It is also referred to as GS-4361.<sup>[3]</sup>

Property	Value	Source
EC50	17 nM	[1][2][3]
CAS Number	2291164-02-6	[2]
Molecular Formula	C26H17F3N4O	[2][4]
Molecular Weight	458.43 g/mol	[2]
SMILES	<chem>O=C(C1=CC(C2=CC=CN3C2=CN=C3C4=CC=CC(F)=C4F)=CN=C1C)NC5=CC=C(F)C=C5</chem>	[2]

## Biochemical and Cellular Activity

**Ido-IN-13** has been identified as a potent inhibitor of IDO1 with a reported EC50 of 17 nM in a cellular assay.[1][2][3]

Table 1: In Vitro Activity of **Ido-IN-13**

Parameter	Value	Assay Type	Source
EC50	17 nM	Cellular Assay	[1][2][3]

At present, detailed public information regarding the biochemical IC50, selectivity against the related enzymes IDO2 and tryptophan 2,3-dioxygenase (TDO), and the specific mechanism of inhibition (e.g., competitive, non-competitive) for **Ido-IN-13** is limited. Further studies are required to fully characterize its inhibitory profile.

## Experimental Protocols

While the specific experimental protocols used for the characterization of **Ido-IN-13** are detailed within the source patent, this section outlines a general methodology for assessing the activity of IDO1 inhibitors, which is likely similar to the approach taken for **Ido-IN-13**.

### General Protocol for Cellular IDO1 Activity Assay (HeLa Cells)

This assay measures the ability of a compound to inhibit IDO1 activity in a cellular context. HeLa cells are often used as they can be stimulated to express high levels of IDO1.

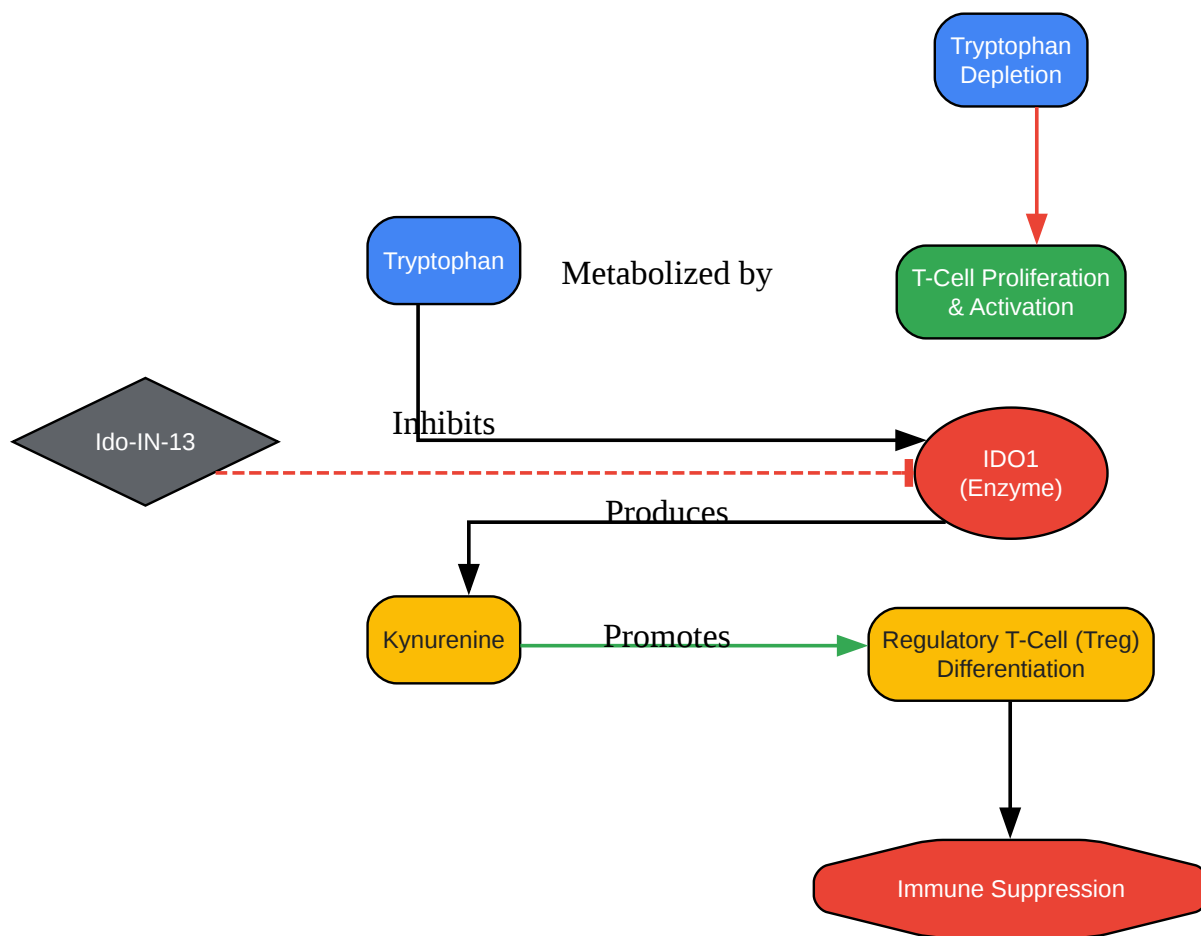
- Cell Culture and IDO1 Induction:
  - HeLa cells are cultured in a suitable medium (e.g., DMEM with 10% FBS).
  - Cells are seeded in 96-well plates and allowed to adhere overnight.
  - To induce IDO1 expression, the culture medium is replaced with a medium containing an inducing agent, typically interferon-gamma (IFN- $\gamma$ ), at a concentration of 100 ng/mL.
  - The cells are incubated for 24-48 hours to allow for sufficient IDO1 expression.
- Compound Treatment:
  - A serial dilution of the test compound (e.g., **Ido-IN-13**) is prepared in the assay medium.
  - The medium from the IFN- $\gamma$ -stimulated cells is removed, and the diluted compound is added to the wells.
  - Control wells include cells with no compound (vehicle control) and cells without IFN- $\gamma$  stimulation (negative control).
- Measurement of Kynurenine Production:
  - After a suitable incubation period (e.g., 24 hours), a sample of the cell culture supernatant is collected.
  - The concentration of kynurenine, the product of the IDO1-catalyzed reaction, is measured. A common method involves a colorimetric assay using Ehrlich's reagent (p-dimethylaminobenzaldehyde), which reacts with kynurenine to produce a yellow-colored product that can be quantified by measuring the absorbance at approximately 480 nm.
  - Alternatively, more sensitive methods like HPLC or LC-MS/MS can be used for kynurenine quantification.
- Data Analysis:

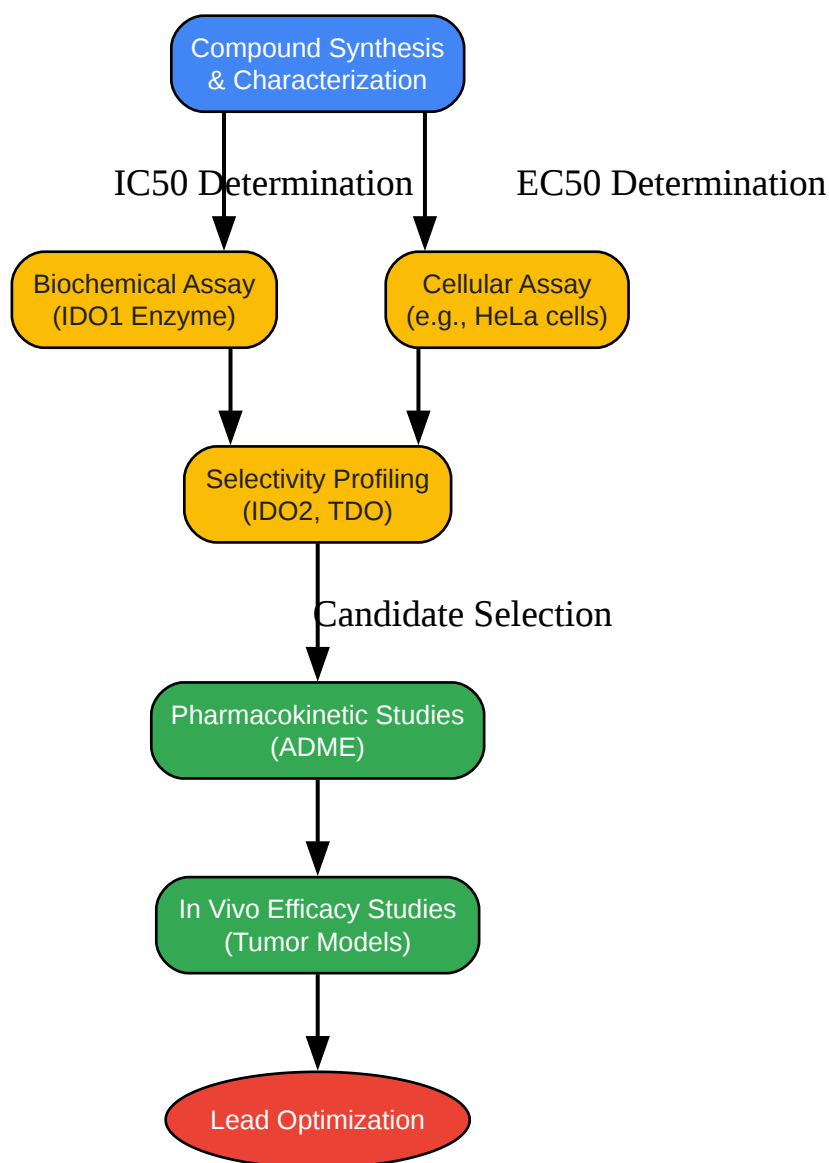
- The kynurenine concentrations are plotted against the compound concentrations.
- The EC50 value, the concentration of the compound that inhibits 50% of IDO1 activity, is calculated using a suitable curve-fitting model.

## Signaling Pathways and Workflows

### IDO1 Signaling Pathway

The following diagram illustrates the central role of IDO1 in tryptophan metabolism and its immunosuppressive effects.





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